molecular formula C19H20N2O3S B495101 3-(2-{[2-(2-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)propanoic acid

3-(2-{[2-(2-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)propanoic acid

Cat. No.: B495101
M. Wt: 356.4g/mol
InChI Key: FTDDTOVSYOMCTM-UHFFFAOYSA-N
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Description

3-(2-{[2-(2-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)propanoic acid is a complex organic compound with a unique structure that includes a benzimidazole ring, a tolyloxy group, and a propionic acid moiety. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-{[2-(2-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)propanoic acid typically involves multiple steps, starting with the preparation of the benzimidazole core. This can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(2-{[2-(2-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2-{[2-(2-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-{[2-(2-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)propanoic acid involves its interaction with specific molecular targets. The benzimidazole ring is known to interact with DNA and proteins, potentially inhibiting their function. The tolyloxy-ethylsulfanyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability .

Comparison with Similar Compounds

Similar Compounds

  • 3-[2-(2-m-Tolyloxy-ethylsulfanyl)-benzoimidazol-1-yl]-propionic acid
  • 3-[2-(2-p-Tolyloxy-ethylsulfanyl)-benzoimidazol-1-yl]-propionic acid

Uniqueness

3-(2-{[2-(2-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)propanoic acid is unique due to the specific positioning of the tolyloxy group, which may confer distinct chemical and biological properties compared to its meta and para isomers.

Properties

Molecular Formula

C19H20N2O3S

Molecular Weight

356.4g/mol

IUPAC Name

3-[2-[2-(2-methylphenoxy)ethylsulfanyl]-3H-benzimidazol-1-ium-1-yl]propanoate

InChI

InChI=1S/C19H20N2O3S/c1-14-6-2-5-9-17(14)24-12-13-25-19-20-15-7-3-4-8-16(15)21(19)11-10-18(22)23/h2-9H,10-13H2,1H3,(H,22,23)

InChI Key

FTDDTOVSYOMCTM-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1OCCSC2=NC3=CC=CC=C3N2CCC(=O)O

Isomeric SMILES

CC1=CC=CC=C1OCCSC2=[N+](C3=CC=CC=C3N2)CCC(=O)[O-]

Canonical SMILES

CC1=CC=CC=C1OCCSC2=[N+](C3=CC=CC=C3N2)CCC(=O)[O-]

Origin of Product

United States

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